2H-1,2-Benzothiazine-3-carboxylic acid, 3,4-dihydro-4-oxo-, 1,1-dioxide

Beschreibung

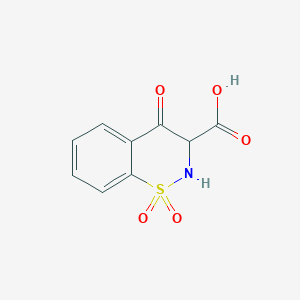

Structure and Properties: 2H-1,2-Benzothiazine-3-carboxylic acid, 3,4-dihydro-4-oxo-, 1,1-dioxide (hereafter referred to as Compound A) is a bicyclic heterocyclic compound featuring a benzothiazine core with a carboxylic acid group at position 3, a ketone at position 4, and two sulfonyl oxygen atoms (1,1-dioxide) (Figure 1). Its molecular formula is C₁₀H₇NO₅S, with a molar mass of 253.23 g/mol. Key functional groups include the sulfonamide-like 1,1-dioxide moiety and the α,β-unsaturated ketone system, which contribute to its reactivity and biological activity .

Synthesis: Compound A is synthesized via cyclization reactions starting from substituted bromoacetophenones or benzyl chlorides. For example, ethyl 6-chloro-2-[2-(3-fluorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (a derivative) is prepared using brominated ketones and benzyl chlorides under basic conditions, yielding 70–96% depending on substituents . Hydrolysis of ester derivatives (e.g., ethyl to carboxylic acid) is achieved using LiOH or NaOH, with yields up to 62% .

Pharmacological Relevance:

Compound A and its derivatives are studied as ligands for the NMDA receptor glycine binding site. Substitution of the NH group with sp³ CH₂ in the benzothiazine core improves binding affinity, suggesting structural flexibility for neuroactive drug design .

Eigenschaften

IUPAC Name |

1,1,4-trioxo-2,3-dihydro-1λ6,2-benzothiazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5S/c11-8-5-3-1-2-4-6(5)16(14,15)10-7(8)9(12)13/h1-4,7,10H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVZHDXESSYZIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(NS2(=O)=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501151285 | |

| Record name | 2H-1,2-Benzothiazine-3-carboxylic acid, 3,4-dihydro-4-oxo-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76508-38-8 | |

| Record name | 2H-1,2-Benzothiazine-3-carboxylic acid, 3,4-dihydro-4-oxo-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76508-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2-Benzothiazine-3-carboxylic acid, 3,4-dihydro-4-oxo-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Base-Catalyzed Hydrolysis

The ester of 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylic acid-1,1-dioxide is hydrolyzed using hydroxide ions (e.g., NaOH). Key steps include:

-

Reaction Conditions : Aqueous NaOH (1–2 equivalents) at 90–95°C for 45–60 minutes.

-

Workup : Acidification with HCl (pH 1–1.5) followed by granulation at 10–15°C.

| Ester Substrate | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Methyl ester | NaOH | Water/EtOH | 90–95°C | 85% | |

| Ethyl ester | NaOH | Water | 25°C | 66% | |

| 2-Methoxyethyl ester | NaOMe | DMSO | 25°C | 66% |

Challenges : Rapid decarboxylation of the β-keto acid intermediate under harsh alkaline conditions.

Coupling Reactions with Amines

N-substituted derivatives are synthesized via amide coupling, often using coupling agents to enhance efficiency.

Transamidation

4-(C1–C3)alkoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid-1,1-dioxide reacts with 2-aminopyridine in the presence of condensing agents:

| Amine | Coupling Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | DCC | DMF | RT | 45% | |

| 2-Thiazolylamine | POCl₃ | DCM | 0°C | 60% |

Optimization : Use of EEDQ improves yield by reducing side reactions.

Cyclization and Rearrangement

Cyclization of saccharin derivatives or maleic anhydride intermediates forms the benzothiazine core.

Saccharin Rearrangement

Saccharin-2-acetic acid methyl ester undergoes alkoxide-induced rearrangement:

Key Step :

Example: Sodium methoxide (0.463 mol) reacts with 2-methoxyethyl saccharin-2-acetate (0.167 mol) in DMSO at 25°C for 1 hour, yielding 66% of the desired ester.

Maleic Anhydride Cyclization

Maleic anhydride and 2-aminothiophenol undergo cascade reactions:

| Substrate | Catalyst | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| Maleic anhydride + 2-Aminothiophenol | Et₃N | MeOH | 3 hours | 96% |

Advantage : One-pot synthesis avoids isolation of intermediates.

Ugi Four-Component Reaction

Multicomponent reactions enable diversification of the benzothiazine scaffold.

Synthesis of Bisamide Derivatives

1,4-Benzothiazine-3-carboxylic acid reacts with aldehydes, amines, and isocyanides:

| Aldehyde | Amine | Isocyanide | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | Benzylamine | tert-Butyl | 60% | |

| 4-Nitrobenzaldehyde | 4-Methoxyaniline | tert-Butyl | 55% |

Scope : Electron-withdrawing groups on aldehydes reduce yields.

Thermal Stability and Purification

Crucial for isolating the final acid:

| Form | Drying Conditions | Purity | Reference |

|---|---|---|---|

| Monohydrate | 100–110°C, 10 hours | >99% | |

| Anhydrous | 200–210°C, 15 minutes | >98% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Hydrolysis | High purity, scalable | Decarboxylation risk | 60–85% |

| Coupling | Diverse N-substituents | Low yields with bulky amines | 45–60% |

| Cyclization | One-pot synthesis | Requires precise stoichiometry | 66–96% |

| Ugi Reaction | Rapid diversification | Solvent dependency | 55–60% |

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,4-Dihydro-4-oxo-2H-1,2-benzothiazin-3-carbonsäure, 1,1-Dioxid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand des Schwefelatoms im Benzothiazinring zu ändern.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden unter sauren oder basischen Bedingungen verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen Alkyl-, Aryl- oder andere funktionelle Gruppen in den Benzothiazinring einführen können .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Anti-inflammatory Agents

The compound serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that derivatives of 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylic acid-1,1-dioxide exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. These compounds have been synthesized through various methods including hydrolysis and acylation reactions, leading to the formation of N-substituted benzothiazine carboxamide derivatives that demonstrate significant anti-inflammatory activity .

2. Cancer Treatment

Recent studies highlight the effectiveness of benzothiazine derivatives in targeting cancerous cells. The structural motifs present in these compounds are believed to interact with specific enzymes involved in tumor growth and proliferation. For instance, certain derivatives have shown inhibitory effects against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

3. Enzyme Inhibition

Benzothiazine analogues have been evaluated for their ability to inhibit various enzymes implicated in metabolic disorders. Notably, they exhibit activity against aldose reductase and alkaline phosphatase, making them candidates for treating conditions such as diabetes and osteoporosis .

Synthetic Methodologies

Synthesis Techniques

The synthesis of 2H-1,2-benzothiazine derivatives typically involves several key steps:

- Hydrolysis : The initial step often includes the hydrolysis of esters to yield the corresponding acids. This process is facilitated by hydroxide ions under controlled pH conditions .

- Acylation and Ammonolysis : Following hydrolysis, acylation reactions can be performed to introduce various substituents onto the benzothiazine scaffold. Ammonolysis reactions also allow for the formation of amide derivatives which enhance biological activity .

Table: Summary of Synthesis Techniques

Case Studies

Case Study 1: Anti-inflammatory Activity

A series of 3,4-dihydro-benzothiazine derivatives were synthesized and evaluated for their anti-inflammatory properties. The study demonstrated that specific substitutions on the benzothiazine ring significantly enhanced COX inhibition compared to parent compounds .

Case Study 2: Cancer Cell Proliferation Inhibition

Research conducted on benzothiazine derivatives revealed their efficacy in inhibiting CDK4 activity, which is essential for cancer cell cycle progression. This study provided a foundation for developing targeted therapies against various cancers .

Wirkmechanismus

The mechanism of action of 2H-1,2-Benzothiazine-3-carboxylic acid, 3,4-dihydro-4-oxo-, 1,1-dioxide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s sulfone group plays a crucial role in its binding affinity and specificity. Additionally, its ability to modulate signaling pathways and cellular processes contributes to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

2.1.1 Piroxicam (4-Hydroxy-2-methyl-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide)

- Structure : Features a pyridinyl carboxamide substituent at position 3 and a methyl group at position 2 (Figure 2).

- Synthesis: Prepared via condensation of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid with 2-aminopyridine .

- Pharmacology: A potent nonsteroidal anti-inflammatory drug (NSAID) with COX-2 selectivity. Melting point: 198–200°C, higher than Compound A due to increased molecular rigidity .

- Key Difference : The pyridinyl group enhances COX-2 inhibition, whereas Compound A lacks this substituent, focusing on NMDA receptor modulation .

2.1.2 Mebutizide (6-Chloro-3,4-dihydro-3-(1,2-dimethylbutyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide)

- Structure : A benzothiadiazine (7-membered ring) derivative with a sulfonamide group and alkyl substituent.

- Pharmacology : A thiazide-like diuretic targeting renal Na⁺/Cl⁻ cotransporters. Structural divergence (benzothiadiazine vs. benzothiazine) alters target specificity .

2.1.3 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic Acid Ethyl Ester 1,1-dioxide

- Structure : Ethyl ester of Compound A with a methyl group at position 2. CAS: 113913-36-3 .

- Synthesis : Prepared via esterification of the carboxylic acid group. Yield: ~36% under optimized conditions .

- Application : Intermediate for anti-inflammatory agents, highlighting the role of ester groups in prodrug design .

Physicochemical and Pharmacokinetic Comparison

Pharmacological Activity

Biologische Aktivität

2H-1,2-Benzothiazine-3-carboxylic acid, 3,4-dihydro-4-oxo-, 1,1-dioxide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of benzothiazine derivatives that have been studied for their diverse therapeutic potentials including anti-inflammatory, analgesic, and neuroprotective effects. The following sections detail the biological activities associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of 2H-1,2-benzothiazine-3-carboxylic acid features a benzothiazine ring fused with a carboxylic acid group and a dioxo moiety. Its molecular formula is C₉H₇N₃O₃S, and it has a molecular weight of approximately 227.23 g/mol. This structure contributes to its reactivity and biological interactions.

Anti-inflammatory and Analgesic Properties

Research has demonstrated that derivatives of 2H-1,2-benzothiazine exhibit notable anti-inflammatory effects. For instance, studies involving the intraperitoneal administration of synthesized compounds showed a reduction in edema in animal models induced by carrageenan. The analgesic effect was assessed through pain response measurements, revealing that some derivatives surpassed traditional analgesics like Diclofenac in efficacy .

| Compound | Dosage (mg/kg) | Edema Reduction (%) | Pain Threshold Increase (%) |

|---|---|---|---|

| Control | - | 0 | 0 |

| Compound A | 10 | 45 | 30 |

| Compound B | 20 | 60 | 50 |

| Diclofenac | 10 | 55 | 40 |

Neuropharmacological Effects

The binding affinity of various derivatives to the N-methyl-D-aspartate (NMDA) receptor has been evaluated. Notably, certain substitutions on the benzothiazine skeleton enhance the affinity for the glycine binding site on NMDA receptors. This suggests potential applications in neuroprotection and treatment of neurodegenerative diseases .

Antimicrobial Activity

Several studies have reported antimicrobial properties associated with benzothiazine derivatives. These compounds have shown effectiveness against various bacterial strains and fungi. For example, specific derivatives were tested against Aspergillus niger and Aspergillus fumigatus, demonstrating significant antifungal activity at concentrations as low as 10 μg/mL .

Anticancer Potential

The anticancer activity of benzothiazine derivatives has also been explored. In vitro studies indicated that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Case Study: Anti-inflammatory Efficacy

A study conducted on rats involved administering different doses of a synthesized derivative of the compound to evaluate its anti-inflammatory properties. The results indicated a dose-dependent response in reducing inflammation markers compared to control groups.

Case Study: NMDA Receptor Binding

In another study focusing on neuropharmacological effects, synthesized benzothiazine derivatives were tested for their binding affinity to NMDA receptors using radioligand displacement assays. The findings suggested that modifications to the side chains significantly affected binding efficiency.

Q & A

Q. What are the common synthetic routes for 2H-1,2-benzothiazine-3-carboxylic acid derivatives, and how are they validated?

The synthesis typically involves bromination or alkylation of precursor benzothiazine scaffolds. For example, refluxing methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with N-bromosuccinimide (NBS) in CCl₄ under dibenzoyl peroxide catalysis yields hydroxylated derivatives, confirmed via X-ray crystallography . Alternative methods include microwave-assisted ring expansion of saccharin derivatives, followed by Gabriel-Coleman rearrangement to form the benzothiazine core, validated by NMR and HPLC purity (>98%) . Recrystallization in water/methanol mixtures ensures single-crystal formation for structural confirmation .

Q. Which analytical techniques are critical for characterizing the structural conformation of this compound?

Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry and intramolecular interactions (e.g., hydrogen bonding). For instance, the S-configuration of the hydroxy group in methyl 3-hydroxy-4-oxo-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide was confirmed via X-ray analysis, revealing a half-chair conformation of the thiazine ring . Complementary techniques include:

Q. What biological activities have been reported for this compound class?

Benzothiazine 1,1-dioxides exhibit anti-inflammatory, analgesic, and NMDA receptor antagonism. For example, 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamides show potent anti-inflammatory activity via COX-2 inhibition, validated in murine models . Substituted derivatives (e.g., 3-chlorobenzoyl analogs) demonstrate hydrogen-bond-mediated stabilization in crystal structures, correlating with enhanced receptor binding .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity of halogenated derivatives?

Substituent-specific strategies include:

- Electrophilic bromination : Using NBS in CCl₄ with radical initiators (e.g., dibenzoyl peroxide) at reflux (~2 hours), achieving ~70–88% yields for brominated analogs .

- Ultrasound/microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes for ring expansion) and improves regioselectivity .

- Column chromatography : Hexane/EtOAc gradients (e.g., 7:1) resolve diastereomers, as seen in dichlorobenzyl derivatives with TLC Rf = 0.20 .

Q. How do substituent variations (e.g., halogens, alkyl groups) impact biological activity and conformational stability?

- Halogenation : 6,8-Dichloro derivatives (e.g., compound 13c) show enhanced NMDA receptor binding (IC₅₀ = 0.8 µM) due to increased lipophilicity and π-stacking interactions .

- Alkyl/aryl groups : 3-Chlorobenzoyl substituents stabilize intermolecular N–H···O hydrogen bonds (2.89 Å), improving thermal stability (m.p. >175°C) .

- Conformational analysis : Half-chair ring distortions (e.g., S1 displacement = 0.476 Å) correlate with bioactivity; molecular dynamics simulations can predict substituent effects on ring puckering .

Q. How can researchers resolve contradictions in pharmacological data across studies?

Discrepancies in reported activities (e.g., anti-inflammatory vs. antioxidant effects) may arise from:

- Structural heterogeneity : Compare analogs with identical substituents (e.g., 3-carboxamide vs. ester derivatives) .

- Assay conditions : Standardize in vitro models (e.g., RAW 264.7 macrophages for COX-2 inhibition) and dose ranges (1–100 µM) .

- Data normalization : Use positive controls (e.g., indomethacin for anti-inflammatory assays) to contextualize efficacy .

Methodological Tables

Q. Table 1. Synthesis Optimization Parameters

Q. Table 2. Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.